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Compound of Interest

Compound Name: o-Phenylenedioxydiacetic acid

Cat. No.: B1581298 Get Quote

Introduction
o-Phenylenedioxydiacetic acid, systematically named 2,2'-(1,2-phenylenebis(oxy))diacetic

acid, is a dicarboxylic acid featuring a catechol (1,2-dihydroxybenzene) core functionalized with

two acetic acid moieties via ether linkages. Its chemical structure, with the CAS Number 5411-

14-3, presents a combination of a rigid aromatic ring and flexible carboxylic acid side chains,

making it an interesting ligand in coordination chemistry and a potential building block in

materials science.

This guide provides an in-depth overview of the spectroscopic techniques used to characterize

o-Phenylenedioxydiacetic acid, including Proton Nuclear Magnetic Resonance (¹H NMR),

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS). For each technique, we will delve into the experimental protocol, the

principles of spectral interpretation, and an analysis of representative data. This document is

intended for researchers, scientists, and professionals in drug development who require a

thorough understanding of the structural elucidation of this and similar organic molecules.

¹H NMR Spectroscopy: Probing the Proton
Environment
Proton NMR spectroscopy is a powerful technique for determining the structure of organic

molecules by mapping the chemical environments of hydrogen atoms.
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Experimental Protocol: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum of o-
Phenylenedioxydiacetic acid is as follows:

Sample Preparation:

Accurately weigh approximately 5-10 mg of dry o-Phenylenedioxydiacetic acid. The

sample should be free of residual solvents from synthesis.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent in a clean, dry

NMR tube. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the good solubility

of carboxylic acids and its ability to allow for the observation of the acidic protons.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the

solution. TMS provides a reference signal at 0 ppm.

Cap the NMR tube and gently agitate to ensure complete dissolution and a homogenous

solution.

Instrument Setup and Data Acquisition:

The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, for

example, a 400 MHz or 500 MHz instrument.

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent (e.g., DMSO-d₆). This

compensates for any magnetic field drift during the experiment.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

Set the appropriate acquisition parameters, including the spectral width, acquisition time,

and number of scans. For a dilute sample, a greater number of scans may be necessary

to achieve a good signal-to-noise ratio.

Acquire the ¹H NMR spectrum.
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Diagram of the ¹H NMR Experimental Workflow
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Caption: Workflow for ¹H NMR sample preparation and data acquisition.

Representative ¹H NMR Data and Interpretation
While experimental data for this specific compound is not readily available in public databases,

a representative spectrum can be predicted based on the functional groups present.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~12-13 Singlet (broad) 2H
Carboxylic acid

protons (-COOH)

~7.0-7.2 Multiplet 4H
Aromatic protons (-

C₆H₄-)

~4.8 Singlet 4H
Methylene protons (-

OCH₂-)

Interpretation:

Carboxylic Acid Protons (~12-13 ppm): The protons of the two carboxylic acid groups are

expected to appear far downfield as a broad singlet.[1] Their deshielded nature is due to the

strong electron-withdrawing effect of the adjacent carbonyl and hydroxyl oxygens.[1] The

broadness of the signal is a result of hydrogen bonding and chemical exchange with trace

amounts of water in the solvent.[1]

Aromatic Protons (~7.0-7.2 ppm): The four protons on the benzene ring are expected to

resonate in the aromatic region. Due to the ortho-disubstitution pattern, a complex multiplet

is anticipated as the protons are chemically non-equivalent and will exhibit coupling to their

neighbors.

Methylene Protons (~4.8 ppm): The four protons of the two methylene groups are in identical

chemical environments. They are adjacent to an oxygen atom, which is electron-withdrawing

and thus deshields them, causing their signal to appear downfield from typical aliphatic

protons. They are expected to appear as a singlet as there are no adjacent protons to couple

with.
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¹³C NMR Spectroscopy: Mapping the Carbon
Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: The sample is prepared in the same manner as for ¹H NMR

spectroscopy, although a higher concentration (20-50 mg) is often desirable due to the lower

natural abundance of the ¹³C isotope.

Instrument Setup and Data Acquisition:

The experiment is performed on the same NMR spectrometer.

The spectrometer is tuned to the ¹³C frequency.

A proton-decoupled ¹³C NMR spectrum is typically acquired. In this mode, all carbon

signals appear as singlets, simplifying the spectrum.

Acquisition parameters are set, often requiring a larger number of scans and a longer

relaxation delay compared to ¹H NMR to obtain a good spectrum.

Representative ¹³C NMR Data and Interpretation
Chemical Shift (δ, ppm) Assignment

~170 Carboxylic acid carbonyl carbon (-COOH)

~148 Aromatic carbons attached to oxygen (C-O)

~122 Aromatic carbons (C-H)

~65 Methylene carbons (-OCH₂-)

Interpretation:

Carbonyl Carbon (~170 ppm): The carbon atoms of the two equivalent carboxylic acid

groups are expected to be the most downfield signals in the spectrum due to the strong
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deshielding effect of the two oxygen atoms.[1]

Aromatic Carbons attached to Oxygen (~148 ppm): The two carbon atoms of the benzene

ring directly bonded to the ether oxygen atoms are deshielded by the electronegative oxygen

and are expected to appear at a lower field than the other aromatic carbons.

Aromatic Carbons (~122 ppm): The remaining four carbon atoms of the benzene ring will

resonate in the typical aromatic region. Due to the symmetry of the molecule, these may not

all be unique.

Methylene Carbons (~65 ppm): The two equivalent methylene carbons are attached to an

oxygen atom, which causes a downfield shift into the 50-90 ppm range, characteristic of

carbons in an ether linkage.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR Spectroscopy
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples with

minimal preparation.[2]

Instrument Preparation:

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. A background spectrum

of the clean, empty crystal should be recorded.

Sample Analysis:

Place a small amount of the solid o-Phenylenedioxydiacetic acid onto the ATR crystal.

Apply pressure using the instrument's pressure clamp to ensure good contact between the

sample and the crystal.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.sigmaaldrich.com/JP/ja/product/ambeedinc/ambh97f11379?context=bbe
https://www.researchgate.net/publication/271274503_Two_novel_coordination_polymers_in_the_family_of_lanthanide_complexes_with_o-phenylenedioxydiacetato_as_ligand
https://www.benchchem.com/product/b1581298?utm_src=pdf-body
https://www.acdlabs.com/wp-content/uploads/download/app/nmr/AppNote-Known-Structure-ID.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire the IR spectrum.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Diagram of the ATR-FTIR Experimental Workflow
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Caption: Workflow for ATR-FTIR sample analysis.

Representative IR Data and Interpretation
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Wavenumber (cm⁻¹) Description Functional Group

3300-2500 (broad) O-H stretch Carboxylic acid

~3050 C-H stretch Aromatic

~2950 C-H stretch Aliphatic (methylene)

~1710 (strong) C=O stretch Carboxylic acid

~1600, ~1475 C=C stretch Aromatic ring

~1250 C-O stretch Aryl ether

~1200 C-O stretch Carboxylic acid

Interpretation:

O-H Stretch (3300-2500 cm⁻¹): A very broad and strong absorption in this region is

characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4]

[5]

C-H Stretches (~3050 and ~2950 cm⁻¹): The absorption slightly above 3000 cm⁻¹ is

indicative of C-H bonds on the aromatic ring, while the absorption just below 3000 cm⁻¹

corresponds to the C-H bonds of the methylene groups.[6]

C=O Stretch (~1710 cm⁻¹): A very strong and sharp absorption around 1710 cm⁻¹ is a clear

indication of the carbonyl (C=O) group of a carboxylic acid.[7]

C=C Stretches (~1600, ~1475 cm⁻¹): Absorptions in this region are characteristic of the

carbon-carbon double bond stretching vibrations within the aromatic ring.[6]

C-O Stretches (~1250 and ~1200 cm⁻¹): Strong absorptions in this region are expected for

the C-O stretching vibrations of the aryl ether linkages and the carboxylic acid groups.

Mass Spectrometry: Determining Molecular Weight
and Fragmentation
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight of a compound and can provide structural

information through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI) Mass
Spectrometry

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe for solid samples. The sample is vaporized by heating in

the ion source.

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV). This process, known as electron ionization, is energetic and

often causes the molecule to fragment.[8]

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions)

are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which

separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion abundance versus m/z.

Representative Mass Spectrometry Data and
Interpretation
The molecular weight of o-Phenylenedioxydiacetic acid (C₁₀H₁₀O₆) is 226.18 g/mol .

m/z Interpretation

226 Molecular ion [M]⁺

181 Loss of a carboxyl group [-COOH]

135 Loss of a carboxymethyl group [-CH₂COOH]

107
Cleavage of the ether bond and loss of both

carboxymethyl groups
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Interpretation:

Molecular Ion (m/z 226): The peak corresponding to the intact molecule with one electron

removed is the molecular ion peak. Its presence confirms the molecular weight of the

compound.

Fragmentation: Electron ionization is a "hard" ionization technique that leads to extensive

fragmentation.[9] For o-Phenylenedioxydiacetic acid, common fragmentation pathways

would include:

Loss of a Carboxyl Group (m/z 181): A common fragmentation for carboxylic acids is the

loss of the -COOH group as a radical, resulting in a fragment with an m/z of [M - 45].

Loss of a Carboxymethyl Group (m/z 135): Cleavage of the ether C-O bond could lead to

the loss of a -CH₂COOH radical, giving a fragment with an m/z of [M - 59].

Further Fragmentation (m/z 107): Subsequent fragmentation of the remaining structure

can lead to smaller, stable ions.

Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a

comprehensive characterization of the chemical structure of o-Phenylenedioxydiacetic acid.

Each technique offers unique and complementary information, allowing for an unambiguous

confirmation of the molecule's identity and connectivity. The protocols and interpretation

principles outlined in this guide serve as a valuable resource for scientists and researchers

working with this and other related organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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